molecular formula C23H20N6O3 B2790335 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900276-87-1

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2790335
CAS RN: 900276-87-1
M. Wt: 428.452
InChI Key: WLZASSBTACJRIE-UHFFFAOYSA-N
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Description

The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic molecule. It has a molecular weight of 531.66 . The compound is part of a class of molecules known as hydrazones, which have been studied for their potential applications in various fields, including the extraction and spectrophotometric determination of metal ions, catalytic processes, and wastewater treatment .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction is heated at 50°C and stirred for 3 hours, yielding an orange solution .


Molecular Structure Analysis

The compound was characterized using various spectroscopic techniques such as infrared, mass spectra, nuclear magnetic resonance, electronic spectra, electron spin resonance, and magnetic moment measurements, as well as elemental and thermal analyses . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .


Chemical Reactions Analysis

The compound has been used to prepare complexes with some transition metals, including copper (II), nickel (II), cobalt (II), manganese (II), zinc (II), palladium (II), iron (III), ruthenium (III), uranyl (VI), and titanium (IV) . The ratio between the metal ion and the ligand depends on the acidity of the metallic ions and their oxidation numbers .


Physical And Chemical Properties Analysis

The compound has been characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .

Mechanism of Action

The compound was docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .

Future Directions

The compound and its derivatives have shown significant activity against several kinds of tumors, HIV-1 growth, hepatitis-C virus, tuberculosis mycobacterial H37 Rv., and malaria parasite . This suggests potential future directions for research into the therapeutic applications of this compound and its derivatives. Further studies could also explore its potential uses in industrial applications, given its involvement in extraction and spectrophotometric determination of metal ions, catalytic processes, and wastewater treatment .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-14-19(23(32)29(27(14)3)15-9-5-4-6-10-15)25-21(30)17-13-16-20(26(17)2)24-18-11-7-8-12-28(18)22(16)31/h4-13H,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZASSBTACJRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(N3C)N=C5C=CC=CN5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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